molecular formula C32H36N4O8S B11410239 (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide

Cat. No.: B11410239
M. Wt: 636.7 g/mol
InChI Key: JZEDOPYHTXSOCT-BWAHOGKJSA-N
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Description

The compound (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, formamido, and indole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the dimethylsulfamoyl group: This step involves the reaction of the indole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with the formamido group: The formamido group can be introduced through a formylation reaction, where the indole derivative reacts with formic acid or a formylating agent.

    Attachment of the 3,4-dimethoxyphenyl groups: This can be achieved through a Friedel-Crafts acylation reaction, where the indole derivative reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Affecting gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C32H36N4O8S

Molecular Weight

636.7 g/mol

IUPAC Name

N-[(Z)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C32H36N4O8S/c1-35(2)45(39,40)36-20-23(24-9-7-8-10-26(24)36)18-25(34-31(37)22-12-14-28(42-4)30(19-22)44-6)32(38)33-16-15-21-11-13-27(41-3)29(17-21)43-5/h7-14,17-20H,15-16H2,1-6H3,(H,33,38)(H,34,37)/b25-18-

InChI Key

JZEDOPYHTXSOCT-BWAHOGKJSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CC(=C(C=C3)OC)OC)\NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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